molecular formula C22H26N2O3S B3292471 N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878057-56-8

N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B3292471
CAS No.: 878057-56-8
M. Wt: 398.5 g/mol
InChI Key: WJIMCGCVOBRTBZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations .

Scientific Research Applications

N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .

Comparison with Similar Compounds

N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structural motif.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

N,N-diethyl-2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-12-8-9-13-20(19)24)28(26,27)16-18-11-7-6-10-17(18)3/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIMCGCVOBRTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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